N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic small molecule featuring a pyrazolo-oxazine core fused with a cyclohexenylethyl carboxamide side chain. This compound’s structural uniqueness lies in its cyclohexenyl substituent, which may enhance lipophilicity and membrane permeability compared to simpler alkyl or aryl analogs .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(16-8-7-12-5-2-1-3-6-12)13-11-14-18(17-13)9-4-10-20-14/h5,11H,1-4,6-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNEIYPKZHYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.
Attachment of the ethyl chain: The ethyl chain is introduced through a substitution reaction, often using an alkyl halide and a base.
Construction of the pyrazolo[5,1-b][1,3]oxazine core: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with an oxazine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds derived from pyrazolo[5,1-b][1,3]oxazine structures exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are overexpressed in tumor cells, such as N-myristoyltransferase .
2. Neuropharmacological Effects
Research suggests that pyrazolo[5,1-b][1,3]oxazines may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis. The specific effects on dopamine and serotonin pathways are of particular interest for conditions like Parkinson's and depression .
Case Studies
Pharmaceutical Development
The compound's unique structural features make it a candidate for further development into pharmaceutical agents. Its synthesis can be optimized to enhance yield and purity, which is crucial for clinical applications. Additionally, formulation strategies involving solubility enhancement techniques such as using DMSO and PEG formulations have been explored to improve bioavailability for potential therapeutic use .
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations:
However, the absence of a sulfonamide group (as in GDC-2394) might reduce NLRP3 binding affinity, as sulfonamide moieties are critical for hydrogen bonding in NLRP3 inhibitors . GDC-2394’s indacenyl and sulfonamide substituents contribute to its high potency (IC₅₀ = 6 nM), suggesting that bulkier aromatic groups and polar functionalities optimize target engagement .
Synthetic Utility :
- Boronic ester derivatives (e.g., AS42468) serve as intermediates for further functionalization via Suzuki-Miyaura cross-coupling, highlighting the pyrazolo-oxazine core’s versatility in medicinal chemistry .
Research Findings and Implications
- GDC-2394: Demonstrated robust NLRP3 inhibition in preclinical models, with favorable pharmacokinetics and safety profiles .
- Target Compound : While structural parallels to GDC-2394 exist, the cyclohexenylethyl carboxamide group’s steric and electronic effects remain uncharacterized. Computational modeling or in vitro assays would be required to validate NLRP3 binding.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazolo[5,1-b][1,3]oxazine core and a cyclohexene substituent. Its molecular formula is with a molecular weight of approximately 252.37 g/mol. The InChI representation of the compound is as follows:
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities including:
1. Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial activity against various bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
2. Anti-inflammatory Effects:
- The compound's structure suggests it may interact with inflammatory pathways. Similar compounds in the pyrazole class have been investigated for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
3. Neuroprotective Potential:
- There is emerging evidence that pyrazole derivatives can modulate neuroinflammatory responses and may have implications for neurodegenerative diseases . This aspect warrants further investigation into the specific neuroprotective mechanisms of the compound.
The mechanism by which this compound exerts its biological effects likely involves:
Enzyme Inhibition:
- It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. The interaction with these enzymes can lead to altered biochemical pathways that reduce inflammation or microbial growth.
Receptor Modulation:
- The compound might also act as a modulator of certain receptors associated with pain and inflammation. This could explain its potential analgesic properties .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of structurally related compounds, it was found that derivatives with a similar pyrazole backbone exhibited significant activity against MRSA strains with MIC values around 2 µM. This suggests that this compound may possess similar or enhanced activity due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
